ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate: Shares a similar indole structure but differs in functional groups and overall structure.
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate: Similar in having a methoxyphenyl group but differs in the core structure.
Uniqueness
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties not found in similar compounds.
Biological Activity
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components that contribute to its biological activity:
- Thiazole and Pyrimidine Moieties : These heterocyclic rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Methoxyphenyl Group : The presence of the methoxy group enhances lipophilicity and may influence receptor interactions.
- Indole Derivative : Indoles are often associated with neuroactive properties and have been studied for their role in various therapeutic areas.
Antitumor Activity
Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antitumor effects. For instance, thiazole derivatives have shown cytotoxic activity against various cancer cell lines. In one study, a related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against cancer cells, suggesting strong potential for further development as an anticancer agent .
Antimicrobial Properties
Compounds with similar structural features have been evaluated for antimicrobial activity. For example, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the phenyl ring has been linked to increased antimicrobial potency .
Neuroprotective Effects
Some studies have suggested that indole-based compounds exhibit neuroprotective effects. The indole moiety in our compound may contribute to this activity by modulating neurotransmitter systems or providing antioxidant protection .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Effect on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and receptor binding |
Thiazole Ring | Contributes to cytotoxicity against cancer cells |
Indole Derivative | Potential neuroprotective properties |
Carboxylate Functionality | May enhance solubility and bioavailability |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of thiazole derivatives, a compound structurally similar to our target exhibited significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the thiazole ring in mediating these effects through apoptosis induction in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on a series of thiazole derivatives, including those with methoxy substitutions. Results showed that these compounds had potent antibacterial activity against multi-drug resistant strains of bacteria, indicating their potential as new antimicrobial agents.
Properties
Molecular Formula |
C26H23N3O5S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-5-34-25(32)19-14(2)27-26-29(21(19)15-10-12-16(33-4)13-11-15)24(31)22(35-26)20-17-8-6-7-9-18(17)28(3)23(20)30/h6-13,21H,5H2,1-4H3/b22-20- |
InChI Key |
BZIMDYAPGLHPGX-XDOYNYLZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S2)C |
Origin of Product |
United States |
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